2-(Diethylamino)ethyl acrylate chemical properties and structure
2-(Diethylamino)ethyl acrylate chemical properties and structure
An In-depth Technical Guide to 2-(Diethylamino)ethyl Acrylate: Chemical Properties, Structure, and Analysis
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Diethylamino)ethyl acrylate (DEAEA), along with its molecular structure. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry. This document includes detailed experimental protocols for the synthesis and characterization of DEAEA, supported by visualizations to clarify its structure and analytical workflows.
Chemical Properties and Structure
2-(Diethylamino)ethyl acrylate is a functional monomer utilized in the synthesis of polymers for various applications, including coatings, inks, and water treatment agents.[1][2] Its structure incorporates a tertiary amine, which can impart pH-responsiveness to polymers, and a reactive acrylate group that readily undergoes polymerization.[3]
Identifiers and Structure
Caption: 2D structure of 2-(Diethylamino)ethyl acrylate.
Physicochemical Properties
The quantitative properties of 2-(Diethylamino)ethyl acrylate are summarized in the table below. The compound is typically a clear, light-yellow liquid and is often supplied with an inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent spontaneous polymerization.[1][4][5]
| Property | Value | Citations |
| Molecular Weight | 171.24 g/mol | [4][5][7][9] |
| Appearance | Clear light yellow liquid | [1][4] |
| Density | 0.922 g/mL at 25 °C | [1][5][10] |
| Boiling Point | 199 °C (lit.); 70 °C at 5 mmHg | [1][4][5] |
| Melting Point | < -60 °C | [1][4][7] |
| Flash Point | 73.9 °C (165.0 °F) - closed cup | [5][11] |
| Refractive Index (n₂₀/D) | 1.443 (lit.) | [1][5][10][12] |
| Vapor Pressure | 0.77 psi (0.23 mmHg) at 20 °C | [1][5][11][12] |
| Water Solubility | Insoluble | [7][13] |
| LogP | 1.057 - 1.66 | [1][8] |
| pKa (Predicted) | 9.20 ± 0.25 | [12] |
Experimental Protocols
This section details the methodologies for the synthesis and analytical characterization of 2-(Diethylamino)ethyl acrylate.
Synthesis via Transesterification
This protocol describes a general method for synthesizing 2-(Diethylamino)ethyl acrylate through the transesterification of an alkyl acrylate (e.g., ethyl acrylate) with 2-(diethylamino)ethanol, a common industrial approach.
Materials and Apparatus:
-
Ethyl acrylate
-
2-(Diethylamino)ethanol
-
Titanium (IV) butoxide (catalyst)
-
Phenothiazine (inhibitor)
-
Round-bottom flask equipped with a distillation head, condenser, and receiving flask
-
Magnetic stirrer and heating mantle
-
Vacuum source for distillation
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Reactor: To the round-bottom flask, add 2-(diethylamino)ethanol, a molar excess of ethyl acrylate (e.g., 1.5 equivalents), and a polymerization inhibitor like phenothiazine (e.g., 2000 ppm).
-
Catalyst Addition: Add the titanium (IV) butoxide catalyst (e.g., 1-2 mol% relative to the alcohol).
-
Reaction: Heat the mixture with stirring to a temperature that allows for the distillation of the ethanol byproduct as it forms (typically as an azeotrope with ethyl acrylate), driving the reaction to completion. This is often performed at around 85-120°C.
-
Monitoring: The reaction can be monitored by collecting the distillate and by taking aliquots from the reaction mixture for analysis by Gas Chromatography (GC) to determine the conversion of 2-(diethylamino)ethanol.
-
Purification: After the reaction is complete (as indicated by the cessation of ethanol distillation and GC analysis), the excess ethyl acrylate is removed by distillation under reduced pressure. The remaining crude product is then purified by vacuum distillation to yield pure 2-(Diethylamino)ethyl acrylate.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for assessing the purity of 2-(Diethylamino)ethyl acrylate and identifying any related impurities.[8][14]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 or a similar C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[8][14] A typical starting condition could be 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm, where the acrylate chromophore absorbs.
-
Column Temperature: 30 °C.
Procedure:
-
Sample Preparation: Prepare a sample solution by dissolving a small amount of 2-(Diethylamino)ethyl acrylate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities can be identified by comparison with known standards or further analyzed by LC-MS.
Structural Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure of the synthesized product.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals include multiplets for the vinyl protons (CH₂=CH), a triplet for the ester methylene group (-O-CH₂-), a triplet for the amine-adjacent methylene group (-CH₂-N), a quartet for the ethyl methylene groups (-N-CH₂-), and a triplet for the ethyl methyl groups (-CH₃).
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expected signals include those for the carbonyl carbon, vinyl carbons, and the aliphatic carbons of the ethyl and aminoethyl groups.
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Procedure:
-
Sample Preparation: As a liquid, the sample can be analyzed directly using an Attenuated Total Reflectance (ATR) FTIR spectrometer. Place a single drop of the liquid onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. Key peaks for 2-(Diethylamino)ethyl acrylate include:
2.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the molecular weight and fragmentation pattern, further verifying the identity and purity of the compound.
Procedure:
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate to an appropriate concentration (e.g., 100 µg/mL).
-
GC Separation: Inject the sample into a GC equipped with a capillary column (e.g., DB-5ms or HP-5ms). Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation from any residual solvents or impurities.
-
MS Analysis: The mass spectrometer is typically operated in Electron Ionization (EI) mode. Acquire mass spectra across a range of m/z 40-400.
-
Data Analysis: The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 171, corresponding to the molecular weight of the compound.[4] The fragmentation pattern should be consistent with the structure, often showing a prominent peak from the stable diethylaminoethyl fragment.
Workflow Visualization
The following diagram illustrates the overall workflow from synthesis to final analytical confirmation of 2-(Diethylamino)ethyl acrylate.
Caption: Workflow for the synthesis and analysis of DEAEA.
References
- 1. Separation of 2-(Diethylamino)ethyl methacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Integrated Analysis of an Acrylic Resin using msFineAnalysis Ver.2 | Applications Notes | JEOL Ltd. [jeol.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Enhanced impurity profile of 2-(N,N-dimethylamino)ethyl acrylate (DMAEA) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scielo.br [scielo.br]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. US20210114969A1 - Method for producing 2-dimethylaminoethyl (meth)acrylate - Google Patents [patents.google.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. 2-(Diethylamino)ethyl acrylate | SIELC Technologies [sielc.com]
- 14. azom.com [azom.com]
